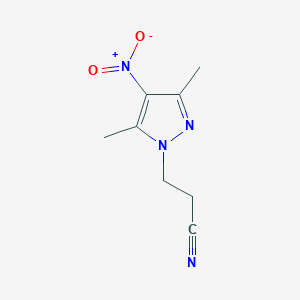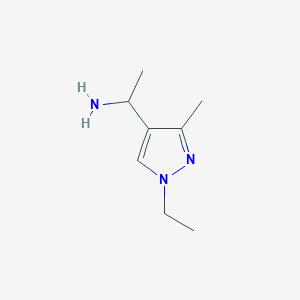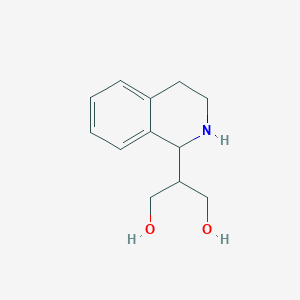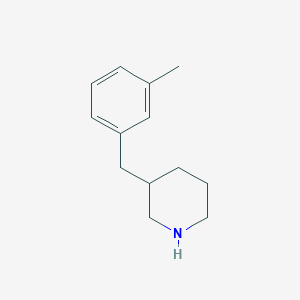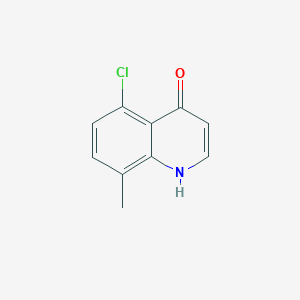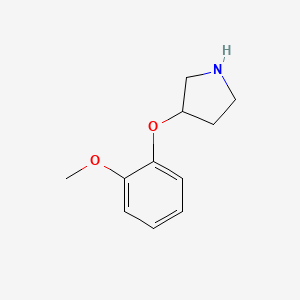
3-(2-Methoxyphenoxy)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methoxyphenoxy)pyrrolidine is a chemical compound with the linear formula C11H15O2N1 . It is used in laboratory chemicals and for the synthesis of substances .
Molecular Structure Analysis
The molecular structure of 3-(2-Methoxyphenoxy)pyrrolidine is characterized by a five-membered pyrrolidine ring attached to a methoxyphenyl group . The compound has a molecular weight of 193.24 g/mol . The InChI (IUPAC International Chemical Identifier) of the compound is InChI=1S/C11H15NO2/c1-13-10-4-2-3-5-11(10)14-9-6-7-12-8-9/h2-5,9,12H,6-8H2,1H3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(2-Methoxyphenoxy)pyrrolidine include a molecular weight of 193.24 g/mol, a XLogP3-AA value of 1.6, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 . The compound also has a topological polar surface area of 30.5 Ų .
Wissenschaftliche Forschungsanwendungen
Synthesis and Anti-inflammatory Activities
Researchers have developed a series of compounds related to 3-(2-Methoxyphenoxy)pyrrolidine, focusing on their potential as anti-inflammatory and analgesic agents. These compounds, including derivatives of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, have shown dual inhibitory activity against prostaglandin and leukotriene synthesis. Some of these compounds displayed anti-inflammatory activities comparable to indomethacin but with reduced ulcerogenic effects, indicating their potential as safer alternatives for clinical applications (Ikuta et al., 1987).
Antibacterial Activity of Derivatives
In the realm of antibacterial research, novel 4-Pyrrolidin-3-cyanopyridine derivatives, synthesized from compounds like 2-(1,3-bis(pyrrolidin-1-yl)allylidene)malononitrile, have shown significant antimicrobial activity against various bacteria. These derivatives, which include 2-methoxy and 2-phenoxy variants, demonstrated minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL, highlighting their potential as effective antibacterial agents (Bogdanowicz et al., 2013).
Zukünftige Richtungen
Pyrrolidine derivatives, including 3-(2-Methoxyphenoxy)pyrrolidine, continue to be of interest in drug research and development . The versatility of the pyrrolidine scaffold allows for the design of new compounds with different biological profiles . Future research will likely continue to explore the potential of pyrrolidine derivatives in the treatment of various diseases .
Eigenschaften
IUPAC Name |
3-(2-methoxyphenoxy)pyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-13-10-4-2-3-5-11(10)14-9-6-7-12-8-9/h2-5,9,12H,6-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLANOFAQNVDAQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2CCNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyphenoxy)pyrrolidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(5-methyl-1H-benzo[d]imidazol-2-yl)ethanone](/img/structure/B1355976.png)
![4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine](/img/structure/B1355977.png)


